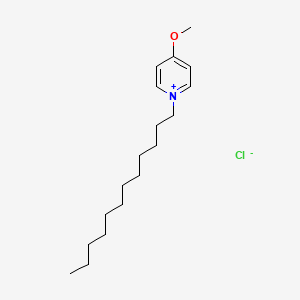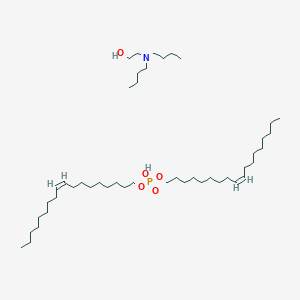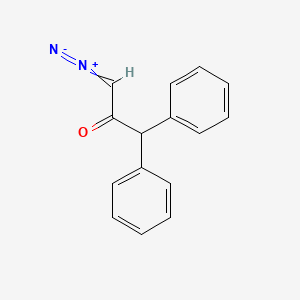
2-Propanone, 3-diazo-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 3-diazo-1,1-diphenyl- is a chemical compound with the molecular formula C15H12N2O. It is also known as 3-diazo-1,1-diphenyl-2-propanone. This compound is characterized by the presence of a diazo group (-N2) attached to the carbonyl carbon of 1,1-diphenyl-2-propanone. The diazo group imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-diazo-1,1-diphenyl- typically involves the diazotization of 1,1-diphenyl-2-propanone. One common method includes the reaction of 1,1-diphenyl-2-propanone with a diazotizing agent such as diazomethane or diazoacetic ester under controlled conditions. The reaction is usually carried out in an inert solvent like ether or dichloromethane at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
Industrial production of 2-Propanone, 3-diazo-1,1-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 3-diazo-1,1-diphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as halides, amines, and alcohols.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered rings.
Decomposition Reactions: Under certain conditions, the diazo group can decompose to form nitrogen gas and a carbene intermediate.
Common Reagents and Conditions
Nucleophiles: Halides, amines, alcohols
Solvents: Ether, dichloromethane
Catalysts: Transition metal catalysts for cycloaddition reactions
Major Products Formed
Substitution Products: Halogenated, aminated, or alkoxylated derivatives of 1,1-diphenyl-
Properties
CAS No. |
32640-78-1 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-diazo-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12N2O/c16-17-11-14(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H |
InChI Key |
BQGNYAJDSVQYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
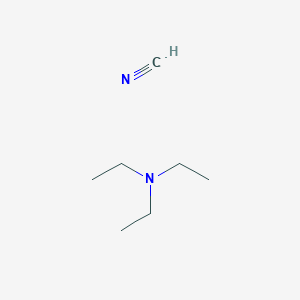
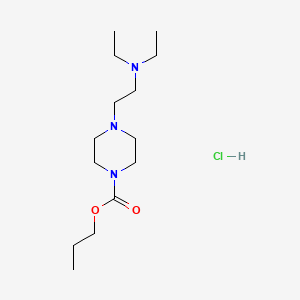
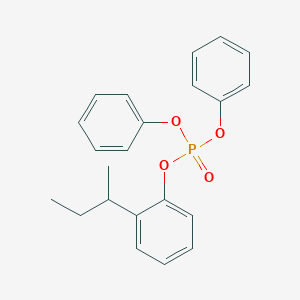
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

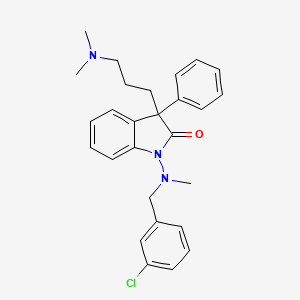
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
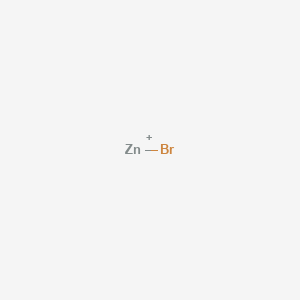
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)

